2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of various functional groups. The compound contains a pyrimidine ring, which is a heterocyclic organic compound containing three carbon atoms, two nitrogen atoms, and two double bonds . The aromaticity of the pyrimidine ring is characterized by the delocalization of a lone pair of π-electrons .Scientific Research Applications
Chemical Synthesis and Modification
The chemical structure of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide allows for its involvement in a variety of synthetic processes aimed at enhancing pharmacological profiles. For instance, modifications of similar compounds have been explored to develop potent PI3K inhibitors with significant anticancer effects. Replacement of the acetamide group with alkylurea in related compounds demonstrated reduced toxicity and maintained antiproliferative activity, suggesting potential avenues for the development of anticancer agents with improved safety profiles (Wang et al., 2015).
Anticancer Activity
Research on derivatives of similar molecular structures has shown promising anticancer activities. For instance, compounds synthesized with modifications on the pyridazinone scaffold exhibited potent antiproliferative activities against various human cancer cell lines. These findings underline the therapeutic potential of compounds within this chemical class for oncology applications, hinting at the possible research directions for 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide in cancer treatment (Al-Sanea et al., 2020).
Antimicrobial Activity
Compounds structurally related to 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide have also been explored for their antimicrobial properties. Synthesis and evaluation of novel derivatives have demonstrated good antimicrobial activity, offering a basis for further research into the potential use of 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide as a lead compound for developing new antimicrobial agents (Fahim & Ismael, 2019).
Enzyme Inhibition
Further, analogues of this compound class have been synthesized and evaluated for their enzyme inhibitory activities, particularly targeting enzymes like carbonic anhydrase and acetylcholinesterase. These studies suggest potential for 2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide in the development of enzyme inhibitors, which could have implications for treating disorders such as glaucoma and Alzheimer's disease (Virk et al., 2018).
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to interact with their targets in a variety of ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
properties
IUPAC Name |
2-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-21-9-13(18)15-11-5-3-4-10(8-11)12-6-7-14(17-16-12)22(2,19)20/h3-8H,9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDONJWSUYAQZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC(=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.